3-Descyano Febuxostat Ethyl Ester
Overview
Description
Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a key intermediate in the synthesis of several pharmaceutical agents, particularly those used to treat hyperuricemia and gouty arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate involves multiple steps. One common method starts with the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydroxylamine and sodium formate in refluxing formic acid to produce 4-hydroxy-3-nitrobenzonitrile. This intermediate is then treated with thioacetamide to yield the corresponding thiobenzamide. Cyclization of thiobenzamide with 2-chloroacetoacetic acid ethyl ester affords 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Finally, alkylation with isobutyl bromide provides the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand the biological activity of thiazole derivatives.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents used to treat conditions like hyperuricemia and gouty arthritis.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, it is involved in the inhibition of xanthine oxidase, an enzyme responsible for the production of uric acid. This inhibition helps reduce uric acid levels in the body, thereby alleviating symptoms of hyperuricemia and gout .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone .
Uniqueness
What sets Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to serve as a precursor for pharmaceutical agents targeting xanthine oxidase is particularly noteworthy .
Properties
IUPAC Name |
ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-5-20-17(19)15-12(4)18-16(22-15)13-6-8-14(9-7-13)21-10-11(2)3/h6-9,11H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRMNYUTCKYZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OCC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165308 | |
Record name | Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144060-97-9 | |
Record name | Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144060-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201165308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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